molecular formula C16H20N2O3S B2890315 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795194-91-0

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2890315
CAS No.: 1795194-91-0
M. Wt: 320.41
InChI Key: QCGSQVIRBMAKPT-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1795194-91-0, Molecular Formula: C₁₆H₂₀N₂O₃S, Molecular Weight: 320.41 g/mol) is a urea derivative featuring a 2-methoxyphenyl ethyl group and a thiophen-2-ylmethyl substituent .

Urea derivatives are privileged scaffolds in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility . The methoxy groups in this compound may enhance solubility and influence binding interactions, while the thiophene moiety could contribute to π-π stacking or hydrophobic interactions in biological targets.

Properties

IUPAC Name

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-20-14-8-4-3-7-13(14)15(21-2)11-18-16(19)17-10-12-6-5-9-22-12/h3-9,15H,10-11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSQVIRBMAKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its structural complexity, which includes a thiophene moiety, methoxyphenyl groups, and a urea linkage. With a molecular formula of C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S and a molecular weight of approximately 320.41 g/mol, this compound has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent through the inhibition of heat shock protein 90 (Hsp90) .

The primary biological activity of this compound is its ability to inhibit Hsp90, a chaperone protein crucial for the proper folding and stabilization of various client oncoproteins involved in cancer progression. By inhibiting Hsp90, the compound facilitates the degradation of these oncoproteins, leading to apoptosis in cancer cells. This mechanism positions it as a promising candidate in cancer therapeutics .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines. The compound's IC50 values indicate potent activity, comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-74.5Doxorubicin10.38
MEL-85.0Doxorubicin12.0
CEM-133.8Doxorubicin9.0

Apoptosis Induction

Flow cytometry assays have indicated that the compound induces apoptosis in a dose-dependent manner by increasing caspase-3/7 activity in treated cells. This apoptotic pathway is critical for eliminating cancer cells and has been validated through various experimental setups .

Antimicrobial Properties

Preliminary investigations also suggest that this compound may possess antimicrobial properties, although the specifics of these effects require further exploration. The initial findings indicate potential activity against certain bacterial strains, warranting additional studies to elucidate its full antimicrobial spectrum .

Structure-Activity Relationship (SAR)

The unique combination of methoxy groups and the thiophene structure in this compound contributes to its distinct biological properties compared to structurally similar compounds. Variations in these structural elements can significantly influence biological activity, as evidenced by comparative studies with related urea derivatives .

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)ureaSimilar methoxyphenyl and thiophene groupsDifferent methoxy position on phenyl ring
1-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)ureaSimilar structure with a different methoxy positionPotentially different biological activity
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(furan-2-ylmethyl)ureaContains a furan ring instead of thiopheneVariation in electronic properties affecting reactivity

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Features Molecular Weight Biological Activity (IC₅₀/Inhibition) Reference
Target Compound (CAS 1795194-91-0) 2-Methoxyphenyl ethyl, thiophen-2-ylmethyl 320.41 Not reported
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) 4-Bromophenyl, 1,3-dioxoisoindolin-2-yl 342.17 EGFR inhibition (IC₅₀ = 42.91 nM)
1-(2-Methoxyphenyl)thiourea (C21) Coumarin-linked thiourea, 2-methoxyphenyl ~352.34 BuChE inhibition (IC₅₀ = 0.06 μM)
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea Isoxazol-3-yl, tert-butyl 289.34 Not reported
1-(2-(Pyrazol-1-yl)thiazol-4-yl)ethyl-3-(thiophen-2-ylmethyl)urea Pyrazole-thiazole hybrid, thiophen-2-ylmethyl 333.40 Not reported

Key Observations:

Anticancer Potential: Compound 7c () shares a urea core but includes a 1,3-dioxoisoindolin-2-yl group, demonstrating moderate EGFR inhibition (IC₅₀ = 42.91 nM). The target compound lacks this motif but retains methoxy groups, which may support antioxidant activity, as seen in 7f and 7d (IC₅₀ ~15–16 μM for antioxidant effects) .

Cholinesterase Inhibition : The coumarin-thiourea derivative C21 () with a 2-methoxyphenyl group shows potent BuChE inhibition (IC₅₀ = 0.06 μM). While the target compound has a similar methoxy substituent, its urea (vs. thiourea) linkage and thiophene group may alter target selectivity.

Pharmacokinetic and Toxicity Profiles

  • ADMET Predictions : Urea derivatives in adhere to Lipinski’s rule of five, suggesting oral bioavailability. The target compound’s molecular weight (320.41) and hydrogen-bonding groups (urea, methoxy) align with these criteria.
  • Toxicity : Class IV/V toxicity (LD₅₀ = 1000–5000 mg/kg) is common among urea analogs , though hepatotoxicity risks may vary with substituents.

Key Structural Determinants of Activity

Methoxy Substitutions : 2-Methoxy groups enhance antioxidant activity () and may improve solubility.

Thiophene vs. Other Heterocycles : Thiophene’s electron-rich structure could favor interactions with aromatic residues in enzyme active sites, contrasting with pyrazole or isoxazole motifs.

Urea vs. Thiourea : Thioureas (e.g., C21) generally exhibit stronger cholinesterase inhibition due to sulfur’s polarizability, while ureas may offer metabolic stability .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the methoxyethyl intermediate via nucleophilic substitution between 2-methoxyphenol and ethylene oxide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2: Urea linkage formation using carbodiimide-mediated coupling of the methoxyethyl intermediate with thiophen-2-ylmethylamine. Optimized conditions include dry dichloromethane as a solvent and room temperature to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Yield is highly sensitive to moisture control during coupling .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of methoxy groups and urea linkage. Key signals include the urea NH protons (δ 6.2–6.5 ppm) and thiophene aromatic protons (δ 7.1–7.3 ppm) .
  • Mass Spectrometry (HRMS): ESI-HRMS validates molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish methoxyphenyl and thiophenmethyl moieties .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the methoxyethyl chain, critical for understanding conformational flexibility .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Note: Thiophene derivatives often show selective cytotoxicity .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2, MMP-9) to explore anti-inflammatory potential. Urea moieties may act as hydrogen-bond donors for active-site interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Substituent Effects: Minor structural variations (e.g., methoxy vs. chloro substituents) drastically alter target affinity. Use SAR studies with analogs (e.g., thiophene vs. furan derivatives) to isolate pharmacophores .
  • Assay Conditions: Standardize protocols (e.g., serum-free media, consistent incubation times) to reduce variability. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What experimental strategies elucidate the mechanism of action for this compound’s enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes like kinases or proteases .
  • Isotopic Labeling: ¹⁸O-labeled urea groups track hydrogen-bond interactions in enzyme active sites via FT-IR or NMR .
  • Molecular Probes: Fluorescently tagged analogs (e.g., BODIPY conjugates) visualize subcellular localization in live-cell imaging .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME predict logP (target: 2–3 for oral bioavailability) and CYP450 metabolism. Thiophene rings may enhance metabolic stability compared to furan analogs .
  • Molecular Dynamics (MD): Simulate urea backbone flexibility to design rigid analogs with improved target binding (e.g., ∆G calculations for docking poses) .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions: Use jacketed reactors with precise temperature control during urea coupling to prevent decomposition .
  • Purification at Scale: Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
  • Byproduct Formation: Optimize stoichiometry (1:1.05 amine:isocyanate ratio) and employ scavenger resins to trap unreacted intermediates .

Q. How do substituents on the thiophene and methoxyphenyl groups influence pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance enzyme inhibition (e.g., 5-chloro analogs show 10× higher COX-2 inhibition vs. methoxy derivatives) by stabilizing charge-transfer complexes .
  • Thiophene vs. Furan: Thiophene’s sulfur atom improves π-stacking with aromatic residues in target proteins, increasing binding affinity .

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